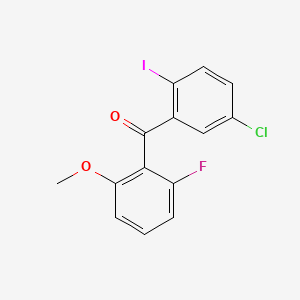

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone

Cat. No. B566889

Key on ui cas rn:

1233025-91-6

M. Wt: 390.577

InChI Key: QUAJMLDTSRPLFJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08653064B2

Procedure details

Into a reactor was added 3 (15.0 kg, 38.4 mol), 7 (7.2 kg, 46.4 mol) and cyclohexane (230 L). The suspension was degassed three times for at least 3 min each time using a vacuum-nitrogen cycle. Diethylamine (8.6 kg, 119 mol) was added and the reaction mixture was heated to 28 to 33° C. Dichlorobis(triphenylphosphine)palladium (II) (0.134 kg, 0.192 mol) and copper (II) iodide (0.037 kg, 0.192 mol) were added and the mixture was stirred at 28 to 33° C. for at least 15 h until ≧99.0% conversion was obtained by HPLC analysis. Water (68 L) followed by MTBE (92 L) were added. The reaction mixture was heated to 45 to 50° C. and stirred for a minimum of 30 min and until all solids fully dissolved. The phases were separated at 45 to 50° C. and the organic phase was washed with water (2×68 L) at 45 to 50° C. The resulting organic phase was filtered and the reactor was rinsed with MTBE (32 L) at 45 to 50° C. The rinse was then transferred to the second reactor containing the filtrate via the filter membrane. The combined filtrate was concentrated under vacuum using a jacket temperature of 45 to 50° C. until 225 kg remained in the reactor. The mixture was cooled to 35 to 40° C. and a slurry of seed crystals (10 g of 8 in 500 mL cyclohexane) was added. The reaction mixture was stirred for 60 min at 35 to 40° C. and concentrated under vacuum using a jacket temperature of 45 to 50° C. until 144 kg remained in the reactor. The mixture was cooled to 18 to 23° C. over a minimum of 2 h and stirred for an additional 2 h at 18 to 23° C. The resulting suspension was filtered and washed with cyclohexane (2×53 L). The wet cake was dried under vacuum at 40 to 45° C. to provide 16.0 kg (80% yield) of 8. 1H NMR (300 MHz, CDCl3) δ 7.72 (s, 1H), 7.41 (m, 3H), 6.77 (m, 2H), 4.43 (s, 1H), 3.88 (d, J=5.3 Hz, 2H), 3.74 (s, 3H), 1.46 (s, 9H); MS (ESI) m/z 318.4 (M+H+-Boc, 23%), 362.4 (M+H+-t-butyl cation, 20%).

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([C:8]([C:10]2[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:11]=2[F:18])=[O:9])[CH:7]=1.[CH2:20]([NH:23][C:24](=[O:30])[O:25][C:26]([CH3:29])([CH3:28])[CH3:27])[C:21]#[CH:22].C1CCCCC1.C(NCC)C>[Cu](I)I.ClC1C=CC2C3N=C(NC4C=CC(C(O)=O)=C(OC)C=4)N=CC=3CN=C(C3C(OC)=CC=CC=3F)C=2C=1.CC(OC)(C)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:22]#[C:21][CH2:20][NH:23][C:24](=[O:30])[O:25][C:26]([CH3:28])([CH3:27])[CH3:29])=[C:6]([C:8](=[O:9])[C:10]2[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:11]=2[F:18])[CH:7]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1OC)F)I

|

|

Name

|

|

|

Quantity

|

7.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)NC(OC(C)(C)C)=O

|

|

Name

|

|

|

Quantity

|

230 L

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

8.6 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NCC

|

Step Three

|

Name

|

|

|

Quantity

|

0.037 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu](I)I

|

|

Name

|

|

|

Quantity

|

0.134 kg

|

|

Type

|

catalyst

|

|

Smiles

|

ClC1=CC2=C(C3=C(CN=C2C2=C(C=CC=C2OC)F)C=NC(=N3)NC3=CC(=C(C(=O)O)C=C3)OC)C=C1

|

Step Four

|

Name

|

|

|

Quantity

|

92 L

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Five

|

Name

|

|

|

Quantity

|

68 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at 28 to 33° C. for at least 15 h until ≧99.0% conversion

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension was degassed three times for at least 3 min each time

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained by HPLC analysis

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated to 45 to 50° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for a minimum of 30 min and until all solids

|

|

Duration

|

30 min

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

fully dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated at 45 to 50° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed with water (2×68 L) at 45 to 50° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting organic phase was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the reactor was rinsed with MTBE (32 L) at 45 to 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the filtrate via the filter membrane

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined filtrate was concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a jacket temperature of 45 to 50° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 35 to 40° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a slurry of seed crystals (10 g of 8 in 500 mL cyclohexane) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for 60 min at 35 to 40° C.

|

|

Duration

|

60 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a jacket temperature of 45 to 50° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 18 to 23° C. over a minimum of 2 h

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for an additional 2 h at 18 to 23° C

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting suspension was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cyclohexane (2×53 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet cake was dried under vacuum at 40 to 45° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC(=C(C=C1)C#CCNC(OC(C)(C)C)=O)C(C1=C(C=CC=C1OC)F)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 16 kg | |

| YIELD: PERCENTYIELD | 80% | |

| YIELD: CALCULATEDPERCENTYIELD | 99.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |